Muraglitazar metabolite M16

Description

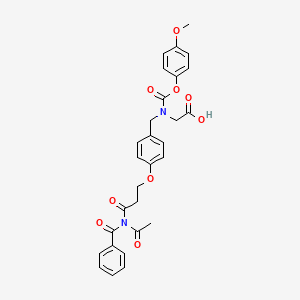

Structure

2D Structure

Properties

CAS No. |

875430-28-7 |

|---|---|

Molecular Formula |

C29H28N2O9 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

2-[[4-[3-[acetyl(benzoyl)amino]-3-oxopropoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O9/c1-20(32)31(28(36)22-6-4-3-5-7-22)26(33)16-17-39-24-10-8-21(9-11-24)18-30(19-27(34)35)29(37)40-25-14-12-23(38-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,34,35) |

InChI Key |

OSAQGXMPWVOCKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C(=O)CCOC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of Muraglitazar Metabolism

Major Biotransformation Routes of Muraglitazar (B1676866)

The metabolism of Muraglitazar is extensive, with the parent drug being significantly transformed before elimination. nih.gov Studies in rats, dogs, monkeys, and humans have shown that the disposition and metabolic pathways are qualitatively similar across species. nih.gov The primary routes of biotransformation involve both oxidation and conjugation, leading to a wide array of metabolites. nih.gov

Oxidative Metabolic Transformations

Oxidation represents a major pathway in the metabolism of Muraglitazar. nih.govnih.gov In vivo studies have identified numerous oxidative metabolites in feces, which is the main route of elimination for these compounds. nih.govnih.gov The oxidative metabolism of Muraglitazar is diverse, encompassing several types of chemical modifications. nih.gov Research has characterized these transformations as hydroxylation, O-demethylation, the opening of the oxazole (B20620) ring, and further combinations such as O-demethylation/hydroxylation. nih.govscispace.com Additionally, O-dealkylation and the formation of carboxylic acid derivatives are key features of its oxidative breakdown. nih.govscispace.com In human studies, fecal radioactivity was distributed among at least 16 different oxidative metabolites (M1-M12, M14-M16, and M8a) and the unchanged parent drug. nih.gov

Conjugative Metabolic Pathways (e.g., Glucuronidation, Taurine (B1682933) Conjugate Formation, Acyl Glucuronidation)

Alongside oxidation, conjugation is a critical route for Muraglitazar metabolism, with glucuronidation being the most prominent pathway. nih.gov Specifically, acyl glucuronidation is a major human metabolic pathway. researchgate.net The primary drug-related materials found in the bile of rats, monkeys, and humans are glucuronides of both the parent Muraglitazar and its oxidative metabolites. nih.gov One such conjugate, muraglitazar glucuronide (M13), has been identified in urine. nih.gov The formation of these glucuronide conjugates significantly increases the water solubility of the compounds, facilitating their excretion via bile. nih.govdrugbank.com These biliary glucuronides are often hydrolyzed back to the parent drug and oxidative metabolites in the gastrointestinal tract before being eliminated in the feces. nih.gov In vitro studies have indicated that the UDP-glucuronosyltransferase enzymes UGT1A1, UGT1A3, and UGT1A9 are involved in this process, with UGT1A3 playing a predominant role. researchgate.net Information regarding taurine conjugate formation for Muraglitazar is not prominently detailed in the reviewed scientific literature.

Mechanistic Elucidation of Oxidative Metabolite Formation

The formation of Muraglitazar's oxidative metabolites follows several distinct and well-characterized mechanistic pathways. These enzymatic processes alter the chemical structure of the parent compound at various sites, leading to a range of metabolic products.

Hydroxylation and O-Demethylation Pathways

Hydroxylation and O-demethylation are the most significant oxidative metabolic pathways for Muraglitazar in humans. nih.gov These reactions result in metabolites such as M5, M10, M11, M14, and M15, which have been identified as the most prominent human metabolites found in feces. nih.gov These biotransformations involve the enzymatic addition of hydroxyl (-OH) groups to the molecule (hydroxylation) or the removal of a methyl group from a methoxy (B1213986) moiety (O-demethylation). nih.govresearchgate.net Known human metabolites resulting from these pathways include 17-Hydroxy muraglitazar, 9-Hydroxy muraglitazar, 12-Hydroxy muraglitazar, and O-Demethyl muraglitazar. nih.gov

Formation of Oxazole Ring-Opening Metabolites, including M16

A key and structurally significant transformation in Muraglitazar's metabolism is the cleavage of its oxazole ring. nih.govscispace.com This pathway leads to the formation of specific metabolites, most notably M16. nih.gov The metabolite M16 is characterized as an N-acetyl oxazole-ring opening metabolite. scispace.com Its chemical structure has been identified as N-((4-(3-(Acetylbenzoylamino)-3-oxopropoxy)phenyl)methyl)-N-((4-methoxyphenoxy)carbonyl)glycine. ontosight.ai Another metabolite formed through this mechanism is M9, which is also an oxazole-ring opening metabolite. scispace.com The identification of these metabolites was facilitated by the use of microbial bioreactors, which produced metabolites with identical chromatographic and mass spectrometric properties to their human counterparts, allowing for their isolation and structural analysis. nih.gov

O-Dealkylation and Carboxylic Acid Formation

The oxidative metabolism of Muraglitazar also proceeds through O-dealkylation and the subsequent formation of carboxylic acids. nih.govscispace.com This pathway involves the cleavage of an ether bond, removing an alkyl group, which can then be further oxidized. nih.gov A specific product of this pathway is metabolite M12, which has been identified as muraglitazar 12-carboxylic acid. scispace.com This demonstrates a metabolic route where an alkyl side chain of the parent molecule is oxidized to a carboxylic acid functional group. scispace.com

Identification of Contributing Enzyme Systems

The biotransformation of muraglitazar into its various metabolites is primarily facilitated by two major enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the UDP-glucuronosyltransferases (UGT). These enzymes are responsible for the oxidative and conjugative pathways of muraglitazar metabolism, respectively.

The formation of Muraglitazar metabolite M16 is a result of oxidative metabolism. nih.gov In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have identified several CYP isozymes that contribute to the oxidation of the parent compound, muraglitazar.

Research indicates that the primary oxidative pathways of muraglitazar metabolism include aliphatic and aryl hydroxylation, as well as O-demethylation. nih.gov The specific CYP isozymes that have been demonstrated to metabolize muraglitazar are CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Conversely, CYP1A2, CYP2A6, CYP2B6, CYP2C18, CYP2E1, and CYP3A5 show minimal involvement in its oxidation. nih.gov

| CYP Isozyme | Role in Muraglitazar Oxidation |

|---|---|

| CYP2C8 | Involved |

| CYP2C9 | Involved |

| CYP2C19 | Involved |

| CYP2D6 | Involved |

| CYP3A4 | Involved |

| CYP1A2 | Minimal Involvement |

| CYP2A6 | Minimal Involvement |

| CYP2B6 | Minimal Involvement |

| CYP2C18 | Minimal Involvement |

| CYP2E1 | Minimal Involvement |

| CYP3A5 | Minimal Involvement |

The UDP-glucuronosyltransferase (UGT) enzymes are responsible for the conjugation of muraglitazar and its metabolites, a process known as glucuronidation. This metabolic pathway is a major route of elimination for muraglitazar. nih.gov

This compound is categorized as an oxidative metabolite, meaning its formation is not directly catalyzed by UGT enzymes. nih.gov However, it is crucial to note that the oxidative metabolites of muraglitazar can undergo subsequent glucuronidation. nih.gov

| UGT Isozyme | Role in Muraglitazar Glucuronidation |

|---|---|

| UGT1A1 | Involved |

| UGT1A3 | Involved |

| UGT1A9 | Involved |

| UGT1A6 | Not Involved |

| UGT1A8 | Not Involved |

| UGT1A10 | Not Involved |

| UGT2B4 | Not Involved |

| UGT2B7 | Not Involved |

| UGT2B15 | Not Involved |

Analytical Methodologies for Metabolite Identification and Profiling

Application of Advanced Chromatographic and Spectrometric Techniques

The initial detection and profiling of muraglitazar (B1676866) metabolites, including M16, in biological samples were accomplished through a combination of powerful analytical techniques. These methods allowed for the separation and preliminary identification of metabolic products from complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) served as the foundational tools for the identification of muraglitazar metabolites. nih.govresearchgate.net In studies analyzing samples from humans administered ¹⁴C-labeled muraglitazar, LC-MS analysis was crucial for profiling the metabolites present in plasma, urine, and feces. nih.gov The fecal radioactivity was found to be distributed among the parent drug and 16 oxidative metabolites, designated M1-M12, M14-M16, and M8a. nih.gov

However, the low concentrations of these metabolites in human samples posed a significant challenge, often preventing direct, definitive identification beyond initial LC-MS analysis. nih.gov To overcome this, researchers utilized microbial bioreactors with strains like Cunninghamella elegans and Saccharopolyspora hirsuta. These microorganisms produced muraglitazar metabolites, including M16, that exhibited identical high-performance liquid chromatography (HPLC) retention times and the same tandem mass spectrometric (MS/MS) properties as the corresponding human metabolites, providing sufficient material for further analysis. nih.gov

High-Resolution Mass Spectrometry and Mass Defect Filtering

For a more detailed and accurate metabolite profiling, high-resolution mass spectrometry (HRMS) was employed. nih.govresearchgate.net This technique was used in conjunction with a mass defect filtering method, which enhances the detection of drug metabolites from the complex background of endogenous molecules in biological samples. nih.govresearchgate.net The high mass accuracy and resolving power of HRMS are instrumental in determining the elemental composition of metabolites, providing a higher degree of confidence in their identification. nih.gov

Radioactivity Detection and UV Spectrophotometry in Metabolite Profiling

The administration of ¹⁴C-labeled muraglitazar was a key strategy in its metabolic studies, enabling the use of radioactivity detection for comprehensive metabolite profiling. nih.govresearchgate.netnih.gov Following oral administration, pooled samples of plasma, urine, and feces were analyzed. nih.gov Radioactivity was primarily recovered in the feces (approximately 96%), with a smaller portion in the urine (3.5%). nih.gov

Analytical workflows integrated liquid chromatography with online radioactivity detection (LC/radiodetection) and UV spectrophotometry (LC/UV). nih.govresearchgate.net This combination allowed for the quantitative and qualitative profiling of metabolites. nih.govresearchgate.net The radioactivity detector tracked the elution of carbon-14 (B1195169) containing compounds, ensuring that all drug-related material was accounted for, while the UV detector monitored the retention times of known standards. doi.org

| Technique | Application in Muraglitazar Metabolite M16 Analysis | References |

| LC-MS/MS | Initial identification and fragmentation pattern analysis of metabolites in human samples and from microbial bioreactors. | nih.govresearchgate.netnih.gov |

| High-Resolution MS | Accurate mass measurements and elemental composition determination, used with mass defect filtering. | nih.govresearchgate.net |

| Radioactivity Detection | Tracing and quantifying metabolites from ¹⁴C-labeled muraglitazar in biological matrices. | nih.govresearchgate.netnih.gov |

| UV Spectrophotometry | Monitoring HPLC retention times, often in conjunction with synthetic standards. | nih.govresearchgate.netdoi.org |

Structural Characterization and Confirmation of this compound

While chromatographic and spectrometric techniques are powerful for detection and initial identification, definitive structural elucidation requires more advanced spectroscopic methods and confirmation with authentic reference compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy was essential for the definitive structural elucidation of several key oxidative metabolites of muraglitazar. nih.gov Due to the low concentrations of metabolites in human biological samples, obtaining sufficient quantities for NMR analysis was not feasible directly. nih.gov To address this, microbial bioreactors were used to generate larger amounts of the metabolites. nih.gov Specifically, the metabolites M9, M10, M11, M14, M15, and M16 were isolated from these microbial cultures and subsequently analyzed by NMR. nih.gov This analysis provided unequivocal structural information, which, when combined with mass spectrometry data, allowed for the complete characterization of M16 and other metabolites. nih.gov

Biosynthesis of Metabolite Standards Using Microbial Bioreactors

The generation of drug metabolites for analytical purposes can be a significant bottleneck in drug development. Chemical synthesis of these often complex, stereospecific molecules can be challenging and time-consuming. Microbial biotransformation has emerged as a viable and efficient alternative, employing microorganisms to carry out metabolic reactions that mimic those occurring in mammals.

Utility of Cunninghamella elegans and Saccharopolyspora hirsuta in Metabolite Production

The filamentous fungus Cunninghamella elegans and the actinomycete bacterium Saccharopolyspora hirsuta have proven to be particularly valuable in the production of human drug metabolites. nih.gov Studies on the metabolism of Muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, have demonstrated the remarkable capability of these microorganisms to generate a suite of metabolites that are structurally identical to those found in humans. nih.gov

In the case of Muraglitazar, low concentrations of metabolites in human samples made their direct identification beyond liquid chromatography-mass spectrometry (LC-MS) analysis difficult. nih.gov To overcome this, Cunninghamella elegans and Saccharopolyspora hirsuta were employed in microbial bioreactors to produce larger quantities of these metabolites. The resulting microbial-generated metabolites exhibited the same high-performance liquid chromatography (HPLC) retention times and tandem mass spectrometric (MS/MS) properties as the corresponding human metabolites. nih.gov

Among the 16 oxidative metabolites of Muraglitazar identified, M16 was successfully produced through this microbial biotransformation approach. nih.gov The ability of Cunninghamella elegans and Saccharopolyspora hirsuta to replicate human metabolic pathways, such as hydroxylation and O-demethylation, makes them indispensable tools for generating authentic metabolite standards that are essential for definitive structural elucidation and further pharmacological and toxicological assessments. nih.gov

| Microorganism | Muraglitazar Metabolites Produced | Reference |

|---|---|---|

| Cunninghamella elegans | M9, M10, M11, M14, M15, M16 | nih.gov |

| Saccharopolyspora hirsuta | M9, M10, M11, M14, M15, M16 | nih.gov |

Advantages of Bioreactor Systems for Elucidating Complex Metabolite Structures

The use of bioreactor systems for microbial biotransformation offers several distinct advantages, particularly when dealing with the elucidation of complex metabolite structures like this compound. researchgate.net These controlled environments provide an optimal setting for microbial growth and enzymatic activity, leading to more efficient and scalable production of target metabolites.

One of the primary benefits of bioreactors is the ability to carefully control and monitor key process parameters such as temperature, pH, aeration, and nutrient supply. researchgate.netresearchgate.net This level of control ensures reproducible fermentation conditions, which is critical for consistent metabolite production. For filamentous fungi like Cunninghamella elegans, bioreactors can be designed to support different growth morphologies, such as suspended filaments or immobilized biofilms, which can influence metabolite yield and purity. researchgate.netnih.gov

Furthermore, bioreactors facilitate the scaling up of metabolite production from milligrams to grams, a crucial step for obtaining sufficient material for comprehensive structural analysis by techniques such as Nuclear Magnetic resonance (NMR) spectroscopy. nih.gov The structural elucidation of this compound, for instance, was made possible by isolating the metabolite from the microbial culture and analyzing it by NMR. nih.gov This would have been challenging with the low concentrations of the metabolite found in human samples.

The enclosed nature of bioreactors also simplifies the downstream processing and purification of the target metabolite. By containing the biotransformation process, it is easier to separate the metabolite of interest from the culture medium and microbial biomass, leading to a purer sample for analytical characterization. This is particularly important for complex structures where multiple isomers and related compounds may be present.

| Advantage | Description | Reference |

|---|---|---|

| Scalability | Allows for the production of metabolites in quantities sufficient for detailed structural analysis (e.g., NMR) and further studies. | nih.gov |

| Process Control | Enables precise control over environmental parameters (temperature, pH, aeration) to optimize metabolite yield and reproducibility. | researchgate.netresearchgate.net |

| Overcoming Chemical Synthesis Challenges | Provides a means to produce complex, stereospecific metabolites that are difficult or costly to synthesize chemically. | nih.gov |

| Mimicry of Mammalian Metabolism | Microorganisms in bioreactors can perform a wide range of metabolic reactions that are analogous to those in humans, producing authentic metabolite standards. | nih.gov |

| Simplified Downstream Processing | The contained environment of a bioreactor can facilitate the isolation and purification of the target metabolite from the culture broth. |

Disposition and Comparative Metabolic Profiling of Muraglitazar and Metabolite M16 in Preclinical Models

Comparative In Vivo Metabolism Across Mammalian Species

The in vivo metabolism of muraglitazar (B1676866) has been extensively studied in several mammalian species, including rats, dogs, and monkeys, to understand its pharmacokinetic profile and the formation of its metabolites, such as M16. These studies reveal both qualitative similarities and quantitative differences among the species.

Qualitative Similarities in Metabolic Pathways (e.g., rats, dogs, monkeys)

Preclinical studies have consistently demonstrated that the primary metabolic pathways for muraglitazar are qualitatively similar across different mammalian species, including rats, dogs, and monkeys. nih.gov The main routes of biotransformation involve oxidation and glucuronidation. nih.gov

Oxidative metabolism of muraglitazar leads to the formation of various hydroxylated and O-demethylated metabolites. Glucuronidation, a phase II metabolic process, results in the conjugation of glucuronic acid to the parent drug or its oxidative metabolites, facilitating their excretion. nih.gov The presence of these common pathways underscores a conserved mechanism of metabolic handling of muraglitazar among these preclinical animal models. nih.gov All metabolites observed in human plasma have also been identified in the plasma of rats, dogs, or monkeys, further highlighting the qualitative similarities. nih.gov

Extent of Metabolism and Circulating Metabolite Abundance

Muraglitazar undergoes extensive metabolism following oral administration in rats, dogs, and monkeys. nih.gov Despite this extensive biotransformation, the parent drug, muraglitazar, remains the most abundant component circulating in the plasma at all observed time points in all species studied. nih.gov

Crucially, individual metabolites, including M16, are present at significantly lower concentrations. No single metabolite, including M16, was found to constitute more than 2.5% of the parent muraglitazar concentration in the plasma of rats, dogs, or humans at one-hour post-dose. nih.gov This indicates that while muraglitazar is heavily metabolized, it does not produce a single, predominant circulating metabolite in these species.

| Species | Major Circulating Component | Relative Abundance of any Single Metabolite (e.g., M16) in Plasma |

| Rat | Muraglitazar | < 2.5% of parent drug concentration |

| Dog | Muraglitazar | < 2.5% of parent drug concentration |

| Monkey | Muraglitazar | < 2.5% of parent drug concentration |

Excretion Pathways of Muraglitazar and its Metabolites (e.g., Biliary Excretion)

The primary route for the elimination of muraglitazar and its metabolites in preclinical species is through biliary excretion. nih.gov Following oral administration, urinary excretion of radioactivity from radiolabeled muraglitazar is low, accounting for less than 5% of the administered dose in all species studied. nih.gov This indicates that the renal pathway is a minor route of elimination.

The extensive metabolism of muraglitazar is further evidenced by the composition of metabolites found in the bile. The major drug-related components identified in the bile of rats and monkeys are the glucuronide conjugates of muraglitazar and its oxidative metabolites. nih.gov The parent compound itself is only a minor component in the bile, suggesting that it is efficiently metabolized before being eliminated. nih.gov

Interestingly, in the feces, the parent drug and its oxidative metabolites are the major components, with no glucuronide conjugates detected. nih.gov This suggests that the glucuronide metabolites excreted in the bile are subsequently hydrolyzed in the gastrointestinal tract, releasing the parent drug and oxidative metabolites for fecal elimination. nih.gov

| Excretion Route | Major Components |

| Bile | Glucuronides of muraglitazar and its oxidative metabolites |

| Feces | Muraglitazar and its oxidative metabolites |

| Urine | Minimal drug-related material (<5% of dose) |

Biological Activity and Pharmacological Relevance of Muraglitazar Metabolite M16

Assessment of Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity

The primary mechanism of action of muraglitazar (B1676866) involves the activation of PPARα and PPARγ, nuclear receptors that play key roles in regulating lipid and glucose metabolism. Therefore, the evaluation of the PPAR agonistic activity of its metabolites is of significant interest.

Muraglitazar is a potent dual agonist of PPARα and PPARγ. In vitro studies have quantified its activity, with reported half-maximal effective concentrations (EC50) for human PPARα and PPARγ. One study reported EC50 values of 320 nM for PPARα and 110 nM for PPARγ targetmol.com. Another study found EC50 values of 5680 nM and 243 nM for PPARα and PPARγ, respectively, highlighting a selectivity towards PPARγ activation nih.gov. A third source cites EC50 values of 0.32 µM (320 nM) and 0.11 µM (110 nM) for PPARα and PPARγ, respectively caymanchem.com.

Implications of Metabolite Activity for the Overall Pharmacological Profile of the Parent Compound

This combination of low systemic exposure and greatly reduced intrinsic activity of the metabolites, including M16, indicates that the pharmacological effects of muraglitazar are primarily, if not exclusively, attributable to the parent compound itself. The therapeutic efficacy observed in clinical trials, such as improvements in glycemic control and lipid profiles, can therefore be directly linked to the potent dual PPARα/γ agonism of muraglitazar nih.govnih.govdiabetesjournals.org. The limited contribution of its metabolites simplifies the pharmacokinetic-pharmacodynamic relationship of the drug.

Potential for Other Biological Interactions or Effects of M16

There is currently no available scientific literature detailing any other specific biological interactions or effects of muraglitazar metabolite M16 beyond the context of PPAR activation. The focus of metabolic studies has been on the characterization of their activity at the primary targets of the parent drug. As such, any potential for off-target effects or other unforeseen biological activities of M16 remains uninvestigated and unknown.

Future Research Trajectories for Muraglitazar Metabolite M16

In-depth Investigation of Metabolic Enzyme Specificity and Regulation

The formation of metabolite M16 is a result of a complex biotransformation process. While the oxidative metabolism of the parent compound, muraglitazar (B1676866), is known to be mediated by several cytochrome P450 (CYP) enzymes, the specific enzymes responsible for the oxazole (B20620) ring opening and subsequent N-acetylation leading to M16 have not been definitively identified. nih.gov Future research should focus on pinpointing the precise enzymatic pathways involved.

In vitro studies using a panel of recombinant human CYP and N-acetyltransferase (NAT) enzymes could elucidate which specific isoforms are capable of generating M16 from muraglitazar or its intermediates. Inhibition studies with selective chemical inhibitors and antibodies for various CYP and NAT enzymes in human liver microsomes would further clarify their relative contributions.

Table 1: Cytochrome P450 Enzymes Involved in Muraglitazar Oxidation

| Enzyme Family | Specific Isoforms Involved in Muraglitazar Oxidation |

| CYP2C | CYP2C8, CYP2C9, CYP2C19 |

| CYP2D | CYP2D6 |

| CYP3A | CYP3A4 |

This table is based on known enzymes involved in the general oxidative metabolism of muraglitazar, which may be precursors to M16 formation. nih.gov

Furthermore, investigating the regulation of the identified enzymes is crucial. This includes studying the potential for induction or inhibition of these enzymes by co-administered drugs, which could alter the formation of M16. Understanding the genetic polymorphisms in the responsible enzymes could also explain inter-individual variability in the metabolic profile of muraglitazar.

Exploration of Unidentified Biotransformation Intermediates

The metabolic pathway to M16 likely involves several precursor and intermediate compounds that have not yet been fully characterized. While studies have identified 16 metabolites of muraglitazar, the direct precursors to the oxazole ring-opening event are not explicitly known. nih.gov

Future research should employ high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) to search for and identify these transient intermediates in in vitro metabolism studies with human liver microsomes and in vivo samples from preclinical models. Isotope labeling of the muraglitazar molecule could aid in tracking the transformation process and identifying all related metabolic products. The use of microbial bioreactors, which have been successful in producing other muraglitazar metabolites for structural elucidation, could also be explored to generate these intermediates in sufficient quantities for detailed analysis. nih.gov

Development of Advanced Bioanalytical Strategies for Trace Metabolite Analysis

The low concentrations of M16 in human samples have historically posed a significant challenge to its direct identification and quantification. nih.gov Future research must focus on developing and refining highly sensitive and specific bioanalytical methods for the analysis of M16 and its precursors at trace levels.

The use of ultra-high-performance liquid chromatography (UHPLC) coupled with the latest generation of triple quadrupole or high-resolution mass spectrometers (such as Orbitrap or TOF) can offer significant improvements in sensitivity and selectivity. criver.compharmatutor.org The development of novel sample preparation techniques, such as selective solid-phase extraction (SPE) or immunoaffinity chromatography, could help in enriching M16 from complex biological matrices.

Table 2: Advanced Bioanalytical Techniques for Metabolite Analysis

| Technique | Application in M16 Research |

| UHPLC-HRMS | High-resolution separation and accurate mass measurement for unambiguous identification of M16 and its intermediates. tandfonline.com |

| LC-MS/MS | Highly sensitive and selective quantification of trace levels of M16. pharmatutor.org |

| Isotope Dilution Mass Spectrometry | Gold standard for accurate quantification by using a stable isotope-labeled internal standard of M16. |

| Automated Data Processing Tools | Enhanced data quality and throughput for identifying and quantifying metabolites in complex datasets. criver.com |

Systems Biology Approaches to Comprehend Metabolite Networks

To gain a holistic understanding of the role of M16, it is essential to move beyond the study of a single metabolite and embrace a systems biology approach. This involves integrating metabolic data with other 'omics' data (genomics, transcriptomics, proteomics) to build comprehensive models of the metabolic networks affected by muraglitazar. researchgate.net

Q & A

Q. What is the structural basis for identifying Muraglitazar metabolite M16, and how was it differentiated from other metabolites like M9?

M16 is characterized as an N-acetylated derivative of the oxazole ring-opened metabolite M8. Both share a molecular ion peak at [M+H]⁺ m/z 549 but differ in fragmentation patterns. M16 exhibits a unique acetyl group confirmed via MS/MS analysis, with key fragments at m/z 292 (benzylic C-N bond cleavage) and m/z 186 (ether bond cleavage). This distinguishes it from M9, which lacks the acetyl modification . Structural validation was achieved through microbial biosynthesis (using Cunninghamella elegans and Saccharopolyspora hirsuta) and NMR analysis .

Q. What experimental methodologies are recommended for isolating and characterizing low-concentration metabolites like M16 in human fecal samples?

Due to low metabolite concentrations in human samples, microbial bioreactors were employed to biosynthesize sufficient quantities of M16 for structural analysis. Strains like S. hirsuta produced M16 with identical HPLC retention times and MS/MS profiles to human-derived metabolites. High-resolution LC/MS and tandem MS were critical for accurate mass measurement (m/z 549.2200) and fragmentation pattern analysis. Radioactivity detection (using ¹⁴C-labeled muraglitazar) complemented these methods for quantitative profiling .

Q. How does the metabolic pathway of M16 differ from other oxidative metabolites of muraglitazar, such as M5 or M12?

M16 arises from oxazole ring opening followed by N-acetylation, whereas M5 and M12 result from hydroxylation and O-demethylation or carboxylation, respectively. M16’s formation involves CYP-mediated oxidation and subsequent acetylation, while M12 requires additional oxidation steps (e.g., alcohol dehydrogenase) to convert hydroxyl groups to carboxylic acids. These divergent pathways were confirmed via liver microsome incubations and microbial metabolite comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite quantification when using LC/MS versus radioactivity detection?

LC/MS ion chromatograms may overestimate metabolite abundance due to ion suppression or matrix effects. In contrast, radioactivity detection provides absolute quantification but lacks structural specificity. For M16, mass defect filtering (MDF) of high-resolution MS data improved signal-to-noise ratios by removing endogenous interferences, enabling semi-quantitative estimates that correlated with radiochromatograms. Cross-validation using synthetic standards (e.g., biosynthesized M16) is recommended to calibrate MS-based quantification .

Q. What are the implications of interspecies metabolic differences for translating preclinical safety data on M16 to humans?

While M16 was detected in rats, monkeys, and humans, its relative abundance varied. In humans, M16 constituted a minor fecal metabolite (<5% of total radioactivity), whereas in rodents, it was more prominent. These differences highlight the need for human-relevant models, such as hepatic CYP enzyme assays or chimeric mice with humanized livers, to assess M16’s toxicological profile. Notably, M16’s stability across species supports its role as a conserved oxidative metabolite .

Q. What strategies are effective for elucidating the biotransformation mechanisms of M16 when direct NMR analysis is infeasible?

When NMR is impractical (e.g., due to low yields), combinatorial approaches are essential:

- In silico prediction : Use software (e.g., Meteor, ADMET Predictor) to simulate acetylation and ring-opening reactions.

- Fragmentation mapping : Compare M16’s MS/MS spectra with synthetic analogs (e.g., acetylated M9) to pinpoint modification sites.

- Enzyme inhibition studies : Co-incubate muraglitazar with CYP inhibitors (e.g., ketoconazole) in hepatocytes to block M16 formation and confirm enzymatic pathways .

Q. How can researchers address challenges in detecting M16 in plasma, given its limited systemic exposure?

M16 is primarily excreted via feces, with minimal plasma circulation. To enhance detection sensitivity:

- Bile-duct cannulated (BDC) models : Collect bile to capture M16 before intestinal hydrolysis.

- Stable isotope labeling : Use ¹³C/¹⁵N-labeled muraglitazar to distinguish M16 from background noise in high-resolution MS.

- Microsampling techniques : Employ volumetric absorptive microsampling (VAMS) to concentrate low-abundance analytes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.